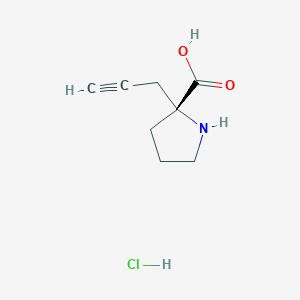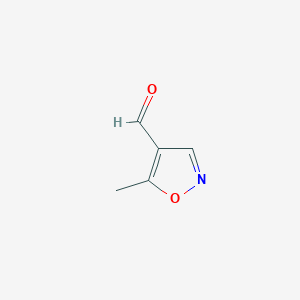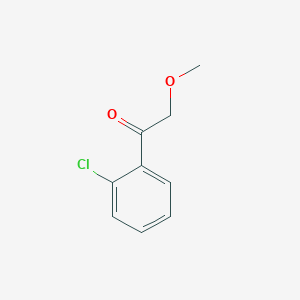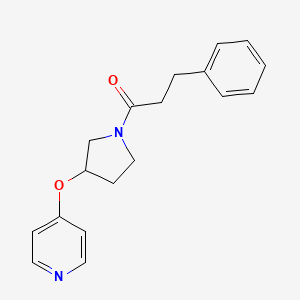![molecular formula C20H15FN2O2S B2882066 1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326830-26-5](/img/structure/B2882066.png)
1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The compound you mentioned seems to be a derivative of thieno[3,2-d]pyrimidine. It has a fluorophenyl group and a methylphenyl group attached to it, which could potentially influence its properties and biological activity.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thieno[3,2-d]pyrimidines can undergo a variety of reactions, including cyclization, substitution, and addition reactions .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
1-[(3-Fluorophenyl)methyl]-3-(2-Methylphenyl)-1H,2H,3H,4H-Thieno[3,2-d]pyrimidine-2,4-dione and its derivatives have shown potential antibacterial properties. A study focused on synthesizing various substituted thieno[2,3-d]pyrimidines, including this compound, demonstrating their effectiveness in inhibiting bacterial growth (More, Chandra, Nargund, & Nargund, 2013).
Potential in Cancer Treatment
Thieno[3,2-d]pyrimidine derivatives have been investigated for their anticancer activities. A specific study synthesized a compound structurally similar to 1-[(3-Fluorophenyl)methyl]-3-(2-Methylphenyl)-1H,2H,3H,4H-Thieno[3,2-d]pyrimidine-2,4-dione and tested its efficacy against cancer cells, revealing promising results (Miao, Yan, & Zhao, 2010).
Analgesic and Anti-inflammatory Properties
Research has shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant analgesic and anti-inflammatory properties. For instance, a series of 1,3-disubstituted thieno[2,3-d]pyrimidine-2,4-diones were synthesized and tested, demonstrating superior analgesic and anti-inflammatory effects compared to conventional drugs, with minimal ulcerogenic activity (Romeo et al., 1998).
Applications in Sensor Technology
Compounds based on the thieno[3,2-d]pyrimidine structure have been used in the development of fluorescent probes and sensors. A study on a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, which share structural similarities with 1-[(3-Fluorophenyl)methyl]-3-(2-Methylphenyl)-1H,2H,3H,4H-Thieno[3,2-d]pyrimidine-2,4-dione, revealed their utility in detecting biologically or environmentally relevant species due to their strong fluorescence intensity and sensitivity to protons and polarity (Muraoka, Obara, & Ogawa, 2016).
Synthesis and Structural Analysis
Various studies have been conducted on the synthesis and structural analysis of thieno[3,2-d]pyrimidine derivatives. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields (Hirohashi, Inaba, & Yamamoto, 1976).
Wirkmechanismus
The mechanism of action of this compound would depend on its biological activity. Thieno[3,2-d]pyrimidines are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities . The exact mechanism of action would depend on the target molecule or pathway in the biological system.
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-13-5-2-3-8-16(13)23-19(24)18-17(9-10-26-18)22(20(23)25)12-14-6-4-7-15(21)11-14/h2-11,17-18H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUCVZDLFDWBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2881983.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone](/img/structure/B2881985.png)


![2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2881988.png)




![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2882001.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)
![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2882003.png)

